molecular formula C16H16N6O B2976144 1H-indazol-3-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone CAS No. 852293-67-5

1H-indazol-3-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone

Cat. No.: B2976144
CAS No.: 852293-67-5
M. Wt: 308.345
InChI Key: NYIZWUCXVMFGLS-UHFFFAOYSA-N
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Description

1H-indazol-3-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone is a complex organic compound that features both indazole and pyrimidine moieties. These heterocyclic structures are known for their significant biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-indazol-3-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone typically involves multi-step reactions starting from commercially available precursors.

Industrial Production Methods

Industrial production of such compounds often employs high-yielding, scalable methods. These methods may include the use of continuous flow reactors to ensure consistent reaction conditions and high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1H-indazol-3-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups such as halides or amines .

Scientific Research Applications

1H-indazol-3-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-indazol-3-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone is unique due to its combined structural features, which allow it to interact with multiple biological targets. This multi-target approach can enhance its therapeutic potential and reduce the likelihood of drug resistance .

Properties

IUPAC Name

1H-indazol-3-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O/c23-15(14-12-4-1-2-5-13(12)19-20-14)21-8-10-22(11-9-21)16-17-6-3-7-18-16/h1-7H,8-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYIZWUCXVMFGLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=NNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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